(2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
The compound (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule featuring a combination of aromatic, imidazole, sulfonyl, and azetidine moieties
Mechanism of Action
Target of Action
The compound, also known as “2-{[1-(2-ethoxybenzoyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole”, is a complex molecule that contains an imidazole ring . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with various biological targets, leading to a wide range of effects . The specific interactions of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps:
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Formation of the Imidazole Sulfonyl Intermediate
Starting Materials: 1-methyl-1H-imidazole and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to form the sulfonyl imidazole intermediate.
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Azetidine Ring Formation
Starting Materials: The sulfonyl imidazole intermediate and an appropriate azetidine precursor.
Reaction Conditions: This step involves a nucleophilic substitution reaction where the azetidine ring is introduced, often under basic conditions and elevated temperatures.
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Coupling with 2-Ethoxyphenyl Group
Starting Materials: The azetidine intermediate and 2-ethoxybenzoyl chloride.
Reaction Conditions: The final coupling reaction is typically performed in the presence of a base such as pyridine or triethylamine in an organic solvent like dichloromethane, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
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Reduction
- Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide under appropriate conditions.
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Substitution
- The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles like bromine or nitrating agents in the presence of Lewis acids.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may allow it to act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology
Enzyme Inhibition: The imidazole moiety is known to interact with various enzymes, potentially inhibiting their activity and making the compound a candidate for drug development.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties due to the presence of the sulfonyl and imidazole groups, which are known to disrupt microbial cell functions.
Industry
Material Science: The compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and heterocyclic components.
Comparison with Similar Compounds
Similar Compounds
- (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)pyrrolidin-1-yl)methanone
- (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
Uniqueness
- Structural Features : The presence of the azetidine ring in (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is unique compared to the pyrrolidine and piperidine analogs, potentially leading to different biological activities and pharmacokinetic properties.
- Biological Activity : The specific combination of the azetidine ring with the imidazole and sulfonyl groups may confer unique enzyme inhibition profiles and antimicrobial properties.
This detailed analysis highlights the potential of this compound in various scientific and industrial applications, emphasizing its unique structural and functional properties.
Properties
IUPAC Name |
(2-ethoxyphenyl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-23-14-7-5-4-6-13(14)15(20)19-10-12(11-19)24(21,22)16-17-8-9-18(16)2/h4-9,12H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAPYWPBZOWDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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